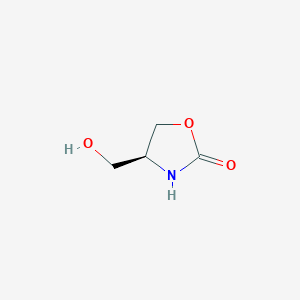

(S)-4-(Hydroxymethyl)oxazolidin-2-one

Overview

Description

(S)-4-(Hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Hydroxymethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-serine with formaldehyde under acidic conditions to form the oxazolidinone ring . Another approach involves the use of glycidyl carbamates, which undergo cyclization in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as the use of chiral auxiliaries and protecting groups to ensure high yields and enantiomeric purity. The process may involve multiple steps, including protection of functional groups, cyclization, and deprotection .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Hydroxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: (S)-4-(Carboxymethyl)oxazolidin-2-one.

Reduction: (S)-2-Amino-1,3-propanediol.

Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

(S)-4-(Hydroxymethyl)oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(Hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a cytokine modulator, it may bind to cytokine receptors on immune cells, altering the signaling pathways and modulating the immune response . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

(S)-5-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone: Another chiral oxazolidinone with similar structural features but different substituents.

Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.

Tedizolid: A newer oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.

Uniqueness

(S)-4-(Hydroxymethyl)oxazolidin-2-one is unique due to its specific hydroxymethyl substitution, which imparts distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Biological Activity

(S)-4-(Hydroxymethyl)oxazolidin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of this compound

This compound is a member of the oxazolidinone class, which has been recognized for its antibacterial properties. The compound's structure features a hydroxymethyl group that contributes to its biological activity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against Gram-positive and some Gram-negative bacteria. A study demonstrated that modifications in the molecular structure of oxazolidinones can significantly affect their permeability and efflux susceptibility in bacterial membranes, enhancing their efficacy against resistant strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Limited | |

| Acinetobacter baumannii | Effective |

The mechanism by which this compound exerts its effects involves binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the translation process, leading to bacterial cell death. Structural modifications have been shown to enhance binding affinity and activity against resistant strains by overcoming efflux mechanisms present in certain bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Research has identified key motifs that enhance or inhibit its antimicrobial effectiveness. For instance, variations in the substituents on the oxazolidinone ring can lead to significant differences in activity profiles against various pathogens.

Table 2: Structure-Activity Relationship Insights

| Structural Modification | Effect on Activity | Reference |

|---|---|---|

| Hydroxymethyl group | Increases potency | |

| Aromatic substitutions | Alters spectrum | |

| C-ring modifications | Enhances uptake |

Case Studies and Research Findings

- Structure-Uptake Studies : A comprehensive study investigated the uptake mechanisms of oxazolidinones, including this compound, revealing how structural changes can enhance accumulation in bacterial cells while overcoming efflux barriers. This research highlighted three analogues with broad-spectrum activity against resistant strains .

- Comparative Analysis : In a comparative analysis of various oxazolidinone derivatives, this compound was found to possess a unique combination of properties that allowed it to maintain efficacy against both Gram-positive and select Gram-negative bacteria. The study emphasized the importance of specific structural features for optimal biological activity .

- Clinical Implications : The potential use of this compound as a therapeutic agent was explored in clinical settings, focusing on its application in treating infections caused by multidrug-resistant organisms. The findings suggest that this compound could be a candidate for further development in antibiotic therapy .

Properties

IUPAC Name |

(4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXGFDVEUOGVFI-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144542-44-9 | |

| Record name | (4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.